![molecular formula C22H18ClFN6O4 B2548311 5-(3-chloro-4-fluorophenyl)-1-((3-(4-isopropoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione CAS No. 1171688-22-4](/img/structure/B2548311.png)

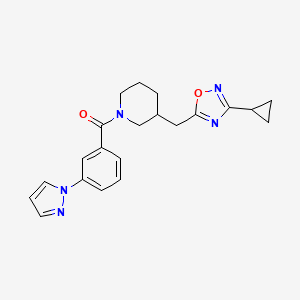

5-(3-chloro-4-fluorophenyl)-1-((3-(4-isopropoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound , 5-(3-chloro-4-fluorophenyl)-1-((3-(4-isopropoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione, is a complex molecule that likely exhibits a range of biological activities. While the specific compound is not directly studied in the provided papers, related compounds with similar structural features have been synthesized and analyzed, providing insights into the potential properties and activities of the compound .

Synthesis Analysis

The synthesis of related compounds involves cyclocondensation reactions, as seen in the synthesis of triazolothiadiazoles using POCl3 as a cyclizing agent . This suggests that the synthesis of the compound may also involve similar cyclization strategies, possibly utilizing halogenated phenyl moieties and heterocyclic components to build the complex structure.

Molecular Structure Analysis

The molecular structure of related compounds has been characterized using various techniques such as IR, 1H NMR, mass spectra, and elemental analysis . These methods would likely be applicable in analyzing the molecular structure of the compound . Additionally, restricted rotation around certain bonds, as evidenced by NMR, X-RAY, and DFT studies, indicates that the compound may have low energy rotational conformers, which could be relevant for its biological activity .

Chemical Reactions Analysis

The chemical reactions of related compounds, particularly those involving the triazole ring, may include interactions with various biological targets. The presence of substituents such as chloro and fluoro groups can influence the reactivity and interaction of the compound with biological molecules .

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound can be inferred from related studies. For instance, the presence of halogen substituents and a complex heterocyclic system may affect the compound's solubility, stability, and reactivity. The potential energy surface (PES) scan of similar compounds suggests that different conformers may exist, which could influence the compound's physical properties and its interaction with biological targets .

Biological Activity

Although the specific biological activities of the compound are not detailed in the provided papers, related compounds have shown a range of activities, including antitubercular, analgesic, and antimicrobial effects . This implies that the compound may also exhibit similar biological properties, which could be explored in further studies.

Scientific Research Applications

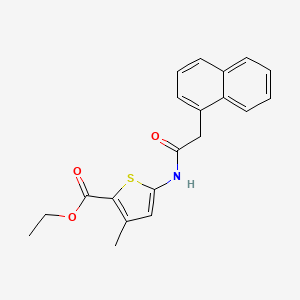

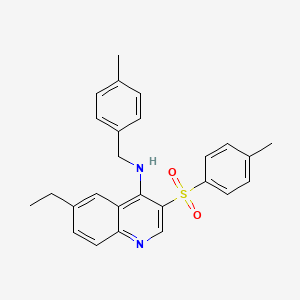

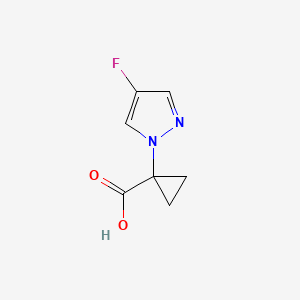

Synthesis and Biological Activities

- This compound falls within a broader category of 1,2,4-triazole derivatives, which have been extensively studied for their synthesis and biological activities. Research indicates that such compounds exhibit antimicrobial, antiprotozoal, and anticancer properties due to their unique heterocyclic frameworks. For instance, novel 1,2,4-triazole derivatives have demonstrated good or moderate antimicrobial activities against various microorganisms (Bektaş et al., 2007). Similarly, oxadiazolyl pyrrolo triazole diones, a class to which the specified compound is closely related, have shown potential as anti-protozoal and anti-cancer agents (Dürüst et al., 2012).

Antioxidant Properties and Molecular Interactions

- The structural features of triazole derivatives, akin to the specified compound, contribute significantly to their potential antioxidant properties. The presence of fluorophenyl groups, as in related compounds, facilitates various molecular interactions, enhancing their biological efficacy. For example, antioxidant triazolyl-benzimidazole compounds have demonstrated significant intermolecular interactions, contributing to their stability and biological activities (Karayel et al., 2015).

Pharmaceutical Applications

- Compounds within the triazole and oxadiazole families, including derivatives similar to "5-(3-chloro-4-fluorophenyl)-1-((3-(4-isopropoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione", have been explored for their pharmaceutical applications. These compounds have been synthesized and evaluated for their solubility, partitioning processes in biologically relevant solvents, and their potential as antifungal, antimicrobial, and antitubercular agents (Volkova et al., 2020). Such properties are crucial for developing effective pharmaceutical agents with optimal bioavailability and therapeutic efficacy.

Material Science and Organic Synthesis

- The chemical structure and functional groups of this compound suggest its utility in material science and as a reagent in organic synthesis. Triazole derivatives have been employed as oxidizing agents and in the synthesis of polymers and materials with specific electronic and optical properties (Zolfigol et al., 2006). This highlights the versatility and wide-ranging applications of compounds within this chemical family, extending beyond biological activities to include material synthesis and chemical transformations.

properties

IUPAC Name |

5-(3-chloro-4-fluorophenyl)-3-[[3-(4-propan-2-yloxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]-3a,6a-dihydropyrrolo[3,4-d]triazole-4,6-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H18ClFN6O4/c1-11(2)33-14-6-3-12(4-7-14)20-25-17(34-27-20)10-29-19-18(26-28-29)21(31)30(22(19)32)13-5-8-16(24)15(23)9-13/h3-9,11,18-19H,10H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSIMXYTVCAQPCO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=CC=C(C=C1)C2=NOC(=N2)CN3C4C(C(=O)N(C4=O)C5=CC(=C(C=C5)F)Cl)N=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H18ClFN6O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

484.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(3-chloro-4-fluorophenyl)-1-((3-(4-isopropoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(4-Iodophenyl)carbamoyl]-3-nitrobenzoic acid](/img/structure/B2548228.png)

![N-[4-({4-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1H-imidazol-1-yl}methyl)phenyl]-4-methylbenzamide](/img/structure/B2548229.png)

![Ethyl 4-bromo-5-[4-(diethylsulfamoyl)benzoyl]oxy-2-formyl-7-methyl-1-benzofuran-3-carboxylate](/img/structure/B2548243.png)

![[3-(2-Cyclopropylbenzimidazol-1-yl)azetidin-1-yl]-(2,5-dimethylpyrazol-3-yl)methanone](/img/structure/B2548244.png)

![N-benzyl-2-(6-ethyl-5-methoxy-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2548246.png)

![N-(3-hydroxypropyl)-4-[(3-methyl-4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl)sulfanylmethyl]benzamide](/img/structure/B2548248.png)

![4-bromo-N-(2-(2-(2-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzenesulfonamide](/img/structure/B2548249.png)